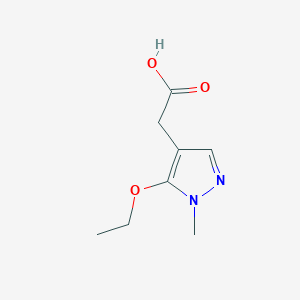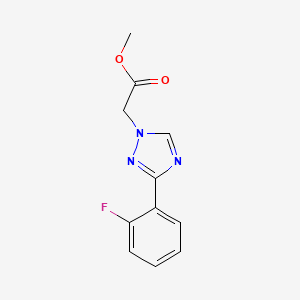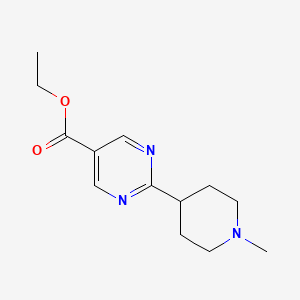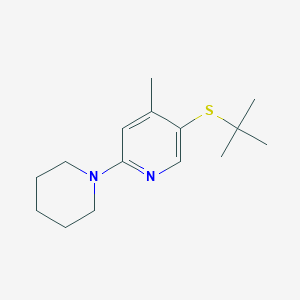
5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Methylpyrimidin-4-yl)furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a carboxylic acid group and a pyrimidine ring with a methyl group at the 6th position
准备方法
合成路线和反应条件
5-(6-甲基嘧啶-4-基)呋喃-2-羧酸的合成可以通过多种方法实现。一种常见的方法是在酸性条件下,将6-甲基嘧啶-4-甲醛与呋喃-2-羧酸缩合。该反应通常需要使用催化剂,例如对甲苯磺酸,并在乙醇等溶剂中于高温下进行。
工业生产方法
对于工业规模生产,合成可能涉及更高效和可扩展的方法。通常采用一锅多组分反应来简化流程并减少纯化步骤。这些方法可以包括使用微波辐射或连续流反应器来提高反应速率和产率。
化学反应分析
反应类型
5-(6-甲基嘧啶-4-基)呋喃-2-羧酸可以发生各种化学反应,包括:
氧化: 呋喃环可以被氧化形成呋喃-2,5-二羧酸。
还原: 嘧啶环可以被还原形成二氢嘧啶衍生物。
取代: 羧酸基团可以通过酯化或酰胺化反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 通常使用亚硫酰氯 (SOCl2) 等试剂进行酯化,以及碳二亚胺进行酰胺化。
主要形成的产物
氧化: 呋喃-2,5-二羧酸。
还原: 二氢嘧啶衍生物。
取代: 5-(6-甲基嘧啶-4-基)呋喃-2-羧酸的各种酯和酰胺。
科学研究应用
5-(6-甲基嘧啶-4-基)呋喃-2-羧酸在科学研究中有多种应用:
化学: 它被用作合成更复杂杂环化合物的结构单元。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗真菌特性。
医学: 正在进行研究以探索其作为新药开发的药物中间体的潜力。
工业: 由于其独特的结构特性,它被用于开发先进材料,例如聚合物和涂料。
作用机制
5-(6-甲基嘧啶-4-基)呋喃-2-羧酸的作用机制取决于其具体的应用。在药物化学中,它可能与各种分子靶标,例如酶或受体,相互作用以发挥其作用。呋喃环和嘧啶环可以参与氢键、π-π堆积和其他非共价相互作用,这些相互作用对其生物活性至关重要。
相似化合物的比较
类似化合物
- 5-(6-氯嘧啶-4-基)呋喃-2-羧酸
- 5-(6-甲基吡啶-3-基)呋喃-2-羧酸
- 5-(6-甲基嘧啶-4-基)噻吩-2-羧酸
独特性
5-(6-甲基嘧啶-4-基)呋喃-2-羧酸的独特之处在于其结构中同时存在呋喃环和嘧啶环。这种双环体系赋予其独特的化学和生物学特性,使其成为各种应用的宝贵化合物。其特定的取代模式也允许进行有针对性的修饰,增强其在合成和药物化学中的多功能性。
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
5-(6-methylpyrimidin-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-7(12-5-11-6)8-2-3-9(15-8)10(13)14/h2-5H,1H3,(H,13,14) |
InChI 键 |
QNWZGTTWPCVBOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=N1)C2=CC=C(O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)

![Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789692.png)

![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)



![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)

![5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11789723.png)



